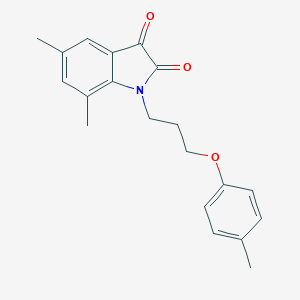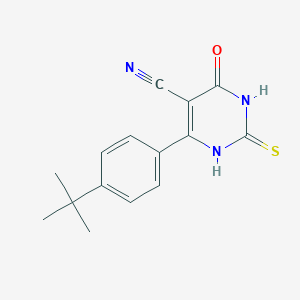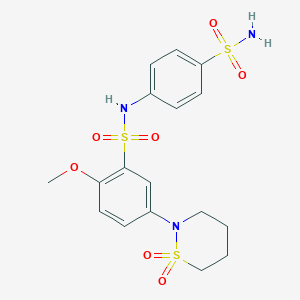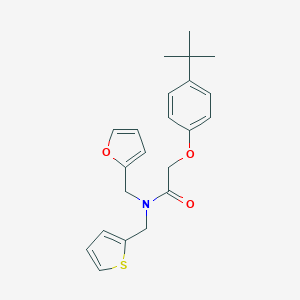
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione, also known as DPI, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of NADPH oxidase, an enzyme complex that plays a critical role in the production of reactive oxygen species (ROS). DPI has been studied extensively for its potential applications in various fields, including cancer research, neurobiology, and immunology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione involves the reaction of 3-(p-tolyloxy)propylamine with 5,7-Dimethylindoline-2,3-dione in the presence of a suitable catalyst and solvent.
Starting Materials
3-(p-tolyloxy)propylamine, 5,7-Dimethylindoline-2,3-dione, Catalyst, Solvent
Reaction
Add 3-(p-tolyloxy)propylamine to a flask containing a suitable solvent., Add a suitable catalyst to the flask., Heat the mixture to a suitable temperature and stir for a suitable period of time., Add 5,7-Dimethylindoline-2,3-dione to the flask., Heat the mixture to a suitable temperature and stir for a suitable period of time., Filter the mixture to obtain the product, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione.
作用機序
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione works by inhibiting the activity of NADPH oxidase, an enzyme complex that plays a critical role in the production of ROS. NADPH oxidase is responsible for generating ROS in various cell types, including immune cells, endothelial cells, and smooth muscle cells. By inhibiting the activity of NADPH oxidase, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione can reduce the production of ROS and prevent oxidative damage to cells.
生化学的および生理学的効果
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to inhibit tumor growth and metastasis by reducing the production of ROS. In neurobiology, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to protect against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's. Additionally, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to have anti-inflammatory effects in various disease models.
実験室実験の利点と制限
One advantage of using 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione in scientific research is its potent inhibitory effect on NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various biological processes. Additionally, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. However, one limitation of using 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are many potential future directions for research involving 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione. One area of interest is the role of NADPH oxidase in immune function and inflammation. 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to have anti-inflammatory effects in various disease models, and further research could lead to the development of new therapies for inflammatory diseases. Additionally, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione could be used in combination with other drugs to improve their efficacy in cancer treatment. Finally, further research is needed to fully understand the potential side effects and toxicity of 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione, particularly in long-term studies.
科学的研究の応用
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been widely used in scientific research as a tool to study the role of NADPH oxidase in various biological processes. This compound has been shown to inhibit the production of ROS, which can have a significant impact on cellular signaling pathways and oxidative stress. 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been used in cancer research to study the role of NADPH oxidase in tumor growth and metastasis. Additionally, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been used in neurobiology to study the role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-5-7-16(8-6-13)24-10-4-9-21-18-15(3)11-14(2)12-17(18)19(22)20(21)23/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLGLNATRXZCAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B363806.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]-3-methylphenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B363811.png)
![N,N-diethyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363824.png)
![N-cyclohexyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363826.png)
![2-[[5-(2-Hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B363827.png)
![4-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B363839.png)

![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B363848.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B363851.png)
![2-(2-methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B363855.png)
![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B363858.png)